molecular formula C16H16FNOS2 B2527735 2-((4-fluorophenyl)thio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide CAS No. 1210289-85-2

2-((4-fluorophenyl)thio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide

Cat. No.: B2527735
CAS No.: 1210289-85-2
M. Wt: 321.43
InChI Key: DJWPSBWCUYLTRW-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is a complex organic compound that features a fluorophenyl group, a thiophene ring, and a cyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 4-fluorophenylthiol, which is then reacted with an appropriate acylating agent to form the thioester. This intermediate is further reacted with a cyclopropylamine derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent due to its unique structural features.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)thioacetamide
  • N-(cyclopropylmethyl)thiophene-2-carboxamide
  • 4-fluorophenylthiocyclopropylacetamide

Uniqueness

What sets 2-((4-fluorophenyl)thio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide apart from similar compounds is its combination of a fluorophenyl group, a thiophene ring, and a cyclopropyl moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNOS2/c17-12-3-5-13(6-4-12)21-10-15(19)18-11-16(7-8-16)14-2-1-9-20-14/h1-6,9H,7-8,10-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWPSBWCUYLTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)CSC2=CC=C(C=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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